molecular formula C20H21NO2 B2934834 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 780774-60-9

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2934834
CAS RN: 780774-60-9
M. Wt: 307.393
InChI Key: XOPBKNBYFWUSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide, also known as DMBA-N-Me-PhAc, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also act on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been shown to have several biochemical and physiological effects, including reducing pain and inflammation, decreasing anxiety-like behavior, and improving cognitive function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has several advantages as a research tool, including its high purity, high yield, and well-characterized synthesis method. However, its limitations include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc should focus on further elucidating its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential side effects and toxicity in animal models. Additionally, further optimization of the synthesis method may lead to improved yields and purity of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc. Finally, it may be interesting to investigate the potential of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc as a lead compound for the development of novel analgesic, anti-inflammatory, and anxiolytic agents.

Synthesis Methods

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acyl chloride with 6,7-dimethyl-3-formylchromone. The final step involves the reaction of the resulting intermediate with methylamine. The synthesis method has been optimized to yield high purity and high yield of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been extensively studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and anxiolytic agent. It has also been shown to have potential neuroprotective and anticancer properties. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamideAc has been tested in various animal models, including mice, rats, and rabbits, and has shown promising results in reducing pain, inflammation, and anxiety.

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-12-6-5-7-18(14(12)3)21-19(22)10-16-11-23-20-15(4)13(2)8-9-17(16)20/h5-9,11H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPBKNBYFWUSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,3-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.